1H-indole-7-carbohydrazide

Description

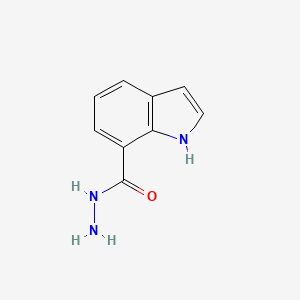

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFMBDUFIJHHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351888 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-24-4 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1H-indole-7-carbohydrazide"

An In-depth Technical Guide to the Synthesis and Characterization of 1H-indole-7-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile heterocyclic compound. Given its indole core, this molecule serves as a valuable building block in medicinal chemistry and drug discovery, with potential applications as an anti-inflammatory, antimicrobial, and anti-cancer agent[1]. This document outlines a probable synthetic pathway, detailed characterization protocols, and explores the role of related indole compounds in key biological signaling pathways.

Physicochemical Properties

This compound is an organic compound featuring an indole ring system substituted with a carbohydrazide group at the 7th position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 321309-24-4 | [2] |

| Molecular Formula | C₉H₉N₃O | [3][4] |

| Molecular Weight | 175.19 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| SMILES | NNC(=O)C1=C2NC=CC2=CC=C1 | [2] |

| InChI Key | NCFMBDUFIJHHAW-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding indole-7-carboxylate ester. This standard method involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is based on established methods for converting esters to hydrazides.[5][6][7]

Materials:

-

Methyl 1H-indole-7-carboxylate (or Ethyl 1H-indole-7-carboxylate)

-

Hydrazine hydrate (95-99%)

-

Ethanol or Methanol (absolute)

-

Deionized Water

-

Ice

Procedure:

-

To a round-bottom flask, add the starting ester, methyl 1H-indole-7-carboxylate (1 equivalent).

-

Add absolute ethanol or methanol as a solvent.

-

Add an excess of hydrazine hydrate (approximately 15-20 equivalents) to the solution.[6][7]

-

The reaction mixture is then heated to reflux (approximately 75-80°C) with constant stirring.[5]

-

The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 2-4 hours), the mixture is cooled to room temperature.[7]

-

The cooled mixture is then poured into a beaker containing a water/ice mixture to precipitate the product.[7]

-

The resulting solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material.

-

The purified product, this compound, is then dried under vacuum.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound requires a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar indole derivatives.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to indole ring protons, NH proton of the indole, and exchangeable protons of the -CONHNH₂ group. Aromatic protons typically appear in the δ 6.5-8.0 ppm range. |

| ¹³C NMR | Resonances for the eight unique carbon atoms of the indole ring and a downfield signal for the carbonyl carbon (C=O) typically above δ 160 ppm.[9] |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (indole and hydrazide, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1630-1680 cm⁻¹), and aromatic C-H and C=C vibrations.[8][9] |

| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (176.08 m/z).[8] |

General Protocols for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the IR spectrum. Wavenumbers are reported in cm⁻¹.[9]

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Acquire the mass spectrum in positive or negative ion mode.[8]

Potential Biological Activity and Signaling Pathways

Indole-based compounds are known to modulate various cellular signaling pathways, making them promising candidates for drug development.[11][12] While the specific pathways affected by this compound require dedicated study, the indole scaffold is known to interact with critical cancer and immune-related pathways.

PI3K/Akt/mTOR Pathway Regulation

Indole derivatives like indole-3-carbinol (I3C) and diindolylmethane (DIM) are recognized as potent anti-cancer agents that can deregulate the PI3K/Akt/mTOR signaling pathway.[11] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and reduced tumor progression.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 321309-24-4 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CAS: 321309-24-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-7-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1H-indole-7-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document consolidates predicted values, data from its parent compound, 1H-indole-7-carboxylic acid, and relevant information from other indole carbohydrazide isomers to offer a thorough understanding for research and development purposes.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for this compound is presented below, with clear distinctions between predicted and experimental values, and data from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1H-Indole-7-Carboxylic Acid (Experimental) | 1H-Indole (Experimental)[1] |

| Molecular Formula | C₉H₉N₃O | C₉H₇NO₂[2] | C₈H₇N[1] |

| Molecular Weight | 175.19 g/mol | 161.16 g/mol [2] | 117.15 g/mol [1] |

| Melting Point | Data not available | 202 °C[3] | 52.5 °C[1] |

| Boiling Point | Data not available | 419.6±18.0 °C (Predicted)[3] | 254 °C[1] |

| Water Solubility | Data not available | Soluble in water[3] | Soluble in hot water[1] |

| logP (Octanol-Water Partition Coefficient) | 0.6 (Predicted) | 2.3 (Predicted)[2] | 2.14[1] |

| pKa | Data not available | 4.55±0.10 (Predicted)[3] | -2.4 |

Note: The conversion of a carboxylic acid to a carbohydrazide generally increases polarity, which would suggest a lower logP and potentially higher water solubility for this compound compared to its parent carboxylic acid. However, experimental verification is required.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of carbohydrazides is through the hydrazinolysis of the corresponding ester. This two-step process involves the initial esterification of the carboxylic acid followed by reaction with hydrazine.

Step 1: Esterification of 1H-Indole-7-Carboxylic Acid

A general procedure for the esterification of an indole carboxylic acid involves dissolving the acid in an alcohol (e.g., methanol or ethanol) and adding a catalytic amount of a strong acid, such as sulfuric acid. The mixture is then heated under reflux.

-

Protocol:

-

Suspend 1H-indole-7-carboxylic acid in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of 1H-indole-7-carboxylic acid.

-

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate to form the desired carbohydrazide.

-

Protocol:

-

Dissolve the methyl ester of 1H-indole-7-carboxylic acid in ethanol.

-

Add an excess of hydrazine hydrate.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.[4]

-

The product, this compound, often precipitates from the reaction mixture upon cooling.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Indole-based compounds have been reported to exhibit:

-

Anticancer Activity: Many indole derivatives have shown potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[5]

-

Anti-inflammatory Activity: The indole nucleus is a core structure in several anti-inflammatory agents. Their mechanism often involves the inhibition of inflammatory enzymes and cytokines.

-

Antimicrobial Activity: Indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[6]

-

Antiviral Activity: Certain indole-containing molecules have been identified as inhibitors of viral replication.[6]

Given the diverse biological profile of the indole scaffold, it is plausible that this compound could interact with various cellular targets. A logical starting point for investigating its mechanism of action would be to screen for activity in assays related to the aforementioned therapeutic areas.

Caption: Potential mechanisms of action for this compound.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on predicted values and data from structurally related compounds. The outlined synthetic protocol offers a practical approach for its preparation, enabling further biological evaluation. Future research should focus on the experimental determination of its key physicochemical parameters and the exploration of its biological activities to unlock its full therapeutic potential.

References

- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indole-7-carboxylic acid CAS#: 1670-83-3 [amp.chemicalbook.com]

- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1H-Indole-7-Carbohydrazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indole-7-carbohydrazide, a key heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of published experimental data for this specific isomer, this document also includes predicted data and comparative information from closely related indole carbohydrazide isomers to offer a valuable resource for characterization and analysis.

Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₉H₉N₃O. Its structure consists of an indole ring system substituted with a carbohydrazide group at the 7-position.

Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol CAS Number: 321309-24-4

Spectroscopic Data

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined spectroscopic data for this compound. To address this, we present predicted mass spectrometry data and will supplement with experimental data for related isomers where available to provide a comparative context.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 176.0818 |

| [M+Na]⁺ | 198.0638 |

| [M+K]⁺ | 214.0377 |

| [M+NH₄]⁺ | 193.1084 |

Data sourced from public chemical databases. These are predicted values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not currently available in published literature. NMR spectroscopy is essential for elucidating the detailed molecular structure, and the acquisition of this data would be a significant contribution to the chemical community.

Infrared (IR) Spectroscopy

Similarly, a published experimental infrared spectrum for this compound could not be located. An experimental IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the indole and hydrazide groups, the C=O stretch of the carbohydrazide, and various C-H and C-N vibrations.

Experimental Protocols

As no specific experimental data was found, a general protocol for the acquisition of spectroscopic data for a compound like this compound is provided below.

General Synthesis of Indole Carbohydrazides

The synthesis of indole carbohydrazides typically involves the reaction of an appropriate indole carboxylic acid ester with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. The product can then be purified by recrystallization.

NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy Protocol

An infrared spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

A high-resolution mass spectrum would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and elemental composition.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the general workflow of spectroscopic analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide highlights the current state of knowledge regarding the spectroscopic properties of this compound. While predicted mass spectrometry data is available, there is a clear need for the scientific community to publish comprehensive experimental NMR and IR data to facilitate further research and development involving this compound. The provided general experimental protocols and visualizations serve as a foundational resource for researchers aiming to characterize this and similar molecules.

Crystal Structure Analysis of 1H-Indole-7-Carbohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis specifically for 1H-indole-7-carbohydrazide has not been reported. This technical guide, therefore, presents a representative methodology and hypothetical data based on the analysis of closely related indole derivatives. The experimental protocols and data tables are compiled from established techniques in the field of crystallography and are intended to serve as a practical guide for the analysis of this or similar compounds.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This compound, a molecule featuring the indole scaffold linked to a carbohydrazide group, presents a promising candidate for further investigation. The carbohydrazide moiety is known to be a versatile synthon for the creation of various heterocyclic compounds and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Understanding the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid, providing valuable insights into molecular geometry, conformation, and intermolecular interactions. This guide outlines the essential experimental procedures and data analysis involved in the crystal structure determination of an indole-based carbohydrazide.

Experimental Protocols

The determination of the crystal structure of this compound would involve three primary stages: synthesis and crystallization, single-crystal X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through the reaction of the corresponding ester, methyl 1H-indole-7-carboxylate, with hydrazine hydrate.[1][2]

Synthesis Protocol:

-

Esterification: 1H-indole-7-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 1H-indole-7-carboxylate.

-

Hydrazinolysis: The resulting ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate.[1][2] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

-

Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common solvents for indole derivatives include ethanol, methanol, acetonitrile, or mixtures thereof with water.

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized software packages.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of a compound like this compound. The values presented are hypothetical and representative of similar indole derivatives.[3][4]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₉H₉N₃O |

| Formula weight | 175.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, α = 90° |

| b = 12.3(2) Å, β = 105.2(1)° | |

| c = 9.8(1) Å, γ = 90° | |

| Volume | 1000(3) ų |

| Z | 4 |

| Density (calculated) | 1.165 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 2300 [R(int) = 0.03] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2300 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.055, wR2 = 0.135 |

| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-C8 | 1.37(1) |

| N1-H1 | 0.86(1) |

| C7-C8 | 1.40(1) |

| C7-C9 | 1.45(1) |

| C9-O1 | 1.24(1) |

| C9-N2 | 1.33(1) |

| N2-N3 | 1.41(1) |

| N2-H2 | 0.88(1) |

| N3-H3A | 0.90(1) |

| N3-H3B | 0.90(1) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C8-N1-H1 | 125(1) |

| C7-C8-N1 | 108(1) |

| C8-C7-C9 | 128(1) |

| O1-C9-C7 | 121(1) |

| O1-C9-N2 | 123(1) |

| C7-C9-N2 | 116(1) |

| C9-N2-N3 | 120(1) |

| C9-N2-H2 | 120(1) |

| N3-N2-H2 | 119(1) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in crystal structure analysis.

References

- 1. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1H-Indole-7-Carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. 1H-indole-7-carbohydrazide, as a member of this family, holds potential for further investigation and development. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of molecules, offering insights that can guide drug design and development efforts. This technical guide outlines the theoretical framework and practical workflow for conducting comprehensive quantum chemical calculations on this compound, including methodologies for geometry optimization, vibrational analysis, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Experimental protocols for the synthesis and characterization of indole carbohydrazides are also detailed to provide a context for the validation of computational results. While specific computational data for this compound is not extensively available in the public domain, this guide provides a robust methodology based on studies of closely related indole derivatives.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The carbohydrazide moiety is also a key functional group in medicinal chemistry, known for its ability to form stable complexes and participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The strategic combination of these two moieties in this compound makes it a molecule of significant interest for theoretical and experimental investigation.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug design. These methods allow for the prediction of molecular properties with a high degree of accuracy, complementing and guiding experimental research. This guide provides a detailed overview of the application of these computational techniques to the study of this compound.

Experimental Protocols

While this guide focuses on computational methods, the synthesis and experimental characterization are crucial for validating the theoretical results. The following protocols are generalized from established procedures for the synthesis of indole carbohydrazide derivatives.

Synthesis of this compound

A common route for the synthesis of indole carbohydrazides involves the hydrazinolysis of the corresponding indole-carboxylic acid ester.

Materials:

-

Methyl 1H-indole-7-carboxylate

-

Hydrazine monohydrate (99%)

-

Ethanol

-

Water/ice mixture

Procedure:

-

Methyl 1H-indole-7-carboxylate is dissolved in ethanol.

-

An excess of hydrazine monohydrate is added to the solution.

-

The reaction mixture is stirred and heated under reflux (approximately 80°C) for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and a water/ice mixture is added to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the indole and hydrazide moieties, C=O stretching of the carbohydrazide, and aromatic C-H and C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Quantum Chemical Calculation Methodology

The following section details a typical workflow for performing quantum chemical calculations on this compound. The choice of functional and basis set is critical for obtaining accurate results, and the B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.

Caption: A typical workflow for DFT calculations.

Geometry Optimization

The initial 3D structure of this compound can be built using molecular modeling software. This initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized geometry. The optimization is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria for the optimization should be stringent to ensure a true minimum on the potential energy surface is found.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Prediction of vibrational spectra: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Different colors on the MEP map represent different potential values:

-

Red: Regions of most negative electrostatic potential, indicating sites for electrophilic attack (e.g., lone pairs of electrons on oxygen or nitrogen atoms).

-

Blue: Regions of most positive electrostatic potential, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

-

Green: Regions of neutral potential.

Predicted Data and Interpretation

Due to the limited availability of specific computational studies on this compound, the following tables present the type of data that would be generated from the aforementioned calculations. For illustrative purposes, representative data from closely related indole derivatives may be used and will be clearly noted.

Optimized Geometric Parameters

The geometry optimization provides the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Table 1: Selected Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=O (carbohydrazide) | ~1.23 |

| N-N (carbohydrazide) | ~1.39 | |

| C-N (indole) | ~1.38 | |

| N-H (indole) | ~1.01 | |

| Bond Angles (°) | O=C-N | ~122 |

| C-N-N | ~118 | |

| C-C-C (aromatic) | ~120 | |

| Dihedral Angles (°) | C-C-C=O | Planar or near-planar |

Note: These are expected values based on typical bond lengths and angles in similar molecules. Actual calculated values are required for this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) |

| N-H stretch (indole) | ~3400 | (Expected) |

| N-H stretch (hydrazide) | ~3300-3200 | (Expected) |

| C-H stretch (aromatic) | ~3100-3000 | (Expected) |

| C=O stretch | ~1680 | (Expected) |

| C=C stretch (aromatic) | ~1600-1450 | (Expected) |

| N-N stretch | ~1100 | (Expected) |

Note: The predicted frequencies are illustrative and would need to be calculated for the specific molecule. Experimental data is required for comparison.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are used to calculate global reactivity descriptors.

Table 3: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 |

| Ionization Potential | IP | -EHOMO | ~ 6.0 |

| Electron Affinity | EA | -ELUMO | ~ 1.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.75 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.25 |

| Chemical Softness | S | 1/η | ~ 0.44 |

| Electrophilicity Index | ω | χ²/2η | ~ 3.125 |

Note: These values are illustrative, based on typical ranges for similar organic molecules. A smaller energy gap (ΔE) and higher electrophilicity index (ω) would suggest higher reactivity.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Hypothetical Signaling Pathway

Given the known anticancer activities of many indole derivatives, a hypothetical signaling pathway where this compound might act as an inhibitor is presented below. This is a generalized representation.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. The detailed methodologies for quantum chemical calculations, including geometry optimization, vibrational analysis, FMO analysis, and MEP mapping, provide a roadmap for researchers to investigate the physicochemical properties of this and related molecules. While specific computational data for this compound is pending further research, the presented protocols and illustrative data serve as a valuable resource for guiding future computational and experimental work in the development of novel indole-based therapeutic agents. The integration of computational chemistry with experimental synthesis and characterization is paramount for accelerating the drug discovery process.

An In-depth Technical Guide to the Discovery and Isolation of 1H-Indole-7-Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of 1H-indole-7-carbohydrazide derivatives. While this specific scaffold is a relatively underexplored area of indole chemistry, this document extrapolates from the well-established synthesis and biological activities of other indole carbohydrazide isomers to provide a foundational understanding for researchers entering this field.

Introduction: The Promise of Indole Carbohydrazides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The incorporation of a carbohydrazide moiety (-CONHNH₂) introduces a versatile functional group that can act as a key pharmacophore and a synthetic handle for the creation of diverse chemical libraries. Derivatives of 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide have demonstrated significant potential as anticancer, anti-inflammatory, antiplatelet, and antimicrobial agents. This guide focuses on the less-explored this compound backbone, highlighting its synthetic accessibility and potential for novel drug discovery.

Synthetic Pathways to this compound and Its Derivatives

The synthesis of this compound derivatives generally follows a two-step process: the formation of the core this compound intermediate, followed by its derivatization.

Synthesis of the Core Intermediate: this compound

The primary route to this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 1H-indole-7-carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Esterification of 1H-Indole-7-Carboxylic Acid (if starting from the acid):

-

To a solution of 1H-indole-7-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indole-7-carboxylate.

-

-

Hydrazinolysis of Methyl 1H-Indole-7-Carboxylate:

-

Dissolve methyl 1H-indole-7-carboxylate in ethanol.

-

Add an excess of hydrazine hydrate (80-99% solution).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Derivatization of this compound

The carbohydrazide moiety is readily derivatized, most commonly through condensation with aldehydes or ketones to form hydrazones.

Experimental Protocol: General Procedure for the Synthesis of 1H-Indole-7-Carbohydrazone Derivatives

-

Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid if not used as the solvent).

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol, methanol, or DMF/water) to afford the pure hydrazone derivative.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of this compound.

Caption: Synthetic workflow for this compound and its derivatives.

Potential Biological Activities and Signaling Pathways (by Analogy)

While the biological activities of this compound derivatives are not yet extensively reported, the activities of the 2- and 3-substituted isomers provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Many indole-2- and -3-carbohydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival.

Example Signaling Pathway: Tubulin Polymerization Inhibition

Certain indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site of β-tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Postulated mechanism of anticancer action via tubulin inhibition.

Antiplatelet Activity

Derivatives of 1H-indole-3-carbohydrazide have been shown to inhibit platelet aggregation induced by agents such as ADP, arachidonic acid, and collagen. This suggests potential applications in the prevention and treatment of thrombotic diseases.

Quantitative Data for Indole-2- and -3-Carbohydrazide Derivatives

The following table summarizes representative quantitative data for the biological activities of some indole-2- and -3-carbohydrazide derivatives to illustrate the potential potency of this class of compounds.

| Compound Class | Derivative Substitution | Target/Assay | Activity (IC₅₀/Inhibition) | Reference |

| 1H-Indole-2-carbohydrazide | Furanyl-3-phenyl | COLO 205 colon cancer cells | LC₅₀ = 71 nM | [1] |

| 1H-Indole-2-carbohydrazide | Thiophenyl-3-phenyl | SK-MEL-5 melanoma cells | LC₅₀ = 75 nM | [1] |

| 1H-Indole-3-carbohydrazide | N'-(3-hydroxybenzylidene) | Platelet aggregation (AA induced) | 100% inhibition | [2] |

| 1H-Indole-3-carbohydrazide | N'-(4-nitrobenzylidene) | Platelet aggregation (Collagen induced) | 100% inhibition | [2] |

Note: The data presented above is for illustrative purposes and pertains to the 2- and 3-substituted isomers. The specific activities of this compound derivatives will require experimental validation.

Isolation and Purification

The isolation and purification of this compound derivatives typically involve standard laboratory techniques.

-

Crystallization: This is the most common method for purifying solid derivatives. The choice of solvent is crucial and is often determined empirically. Common solvents include ethanol, methanol, and mixtures of DMF or DMSO with water.

-

Column Chromatography: For non-crystalline products or for the separation of mixtures, silica gel column chromatography is a standard technique. The eluent system will depend on the polarity of the specific derivative and can be determined by TLC analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the discovery of novel therapeutic agents. The synthetic accessibility of this core intermediate, coupled with the vast potential for derivatization, offers a rich platform for the generation of diverse chemical libraries. Based on the well-documented biological activities of other indole carbohydrazide isomers, it is reasonable to anticipate that 7-substituted derivatives may also exhibit potent anticancer, anti-inflammatory, and other valuable pharmacological properties.

Future research in this area should focus on:

-

The development and optimization of synthetic protocols specifically for this compound and its derivatives.

-

The systematic biological screening of these novel compounds against a range of therapeutic targets.

-

Elucidation of the structure-activity relationships (SAR) to guide the design of more potent and selective agents.

-

Investigation of the mechanisms of action and signaling pathways affected by these new chemical entities.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the chemical and biological landscape of this compound derivatives.

References

In Silico Prediction of 1H-Indole-7-Carbohydrazide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 1H-indole-7-carbohydrazide and its derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines a systematic in silico approach, encompassing quantitative structure-activity relationship (QSAR) analysis, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction to elucidate the potential therapeutic applications of this class of compounds. Detailed computational protocols, data presentation standards, and visualizations of key workflows and potential signaling pathways are provided to guide researchers in the discovery and development of novel therapeutics derived from the this compound core.

Introduction to this compound and In Silico Bioactivity Prediction

The this compound moiety is a versatile building block in the synthesis of various bioactive molecules.[5] While extensive experimental data for this specific isomer may be limited in publicly available literature, the bioactivity of closely related indole-2-carbohydrazide and indole-3-carbohydrazide derivatives has been explored, revealing activities such as tubulin polymerization inhibition and anticancer effects.[6][7][8] In silico bioactivity prediction offers a rapid and cost-effective approach to hypothesize and prioritize potential biological targets and activities for this compound derivatives, paving the way for targeted experimental validation. These computational methods leverage existing data from structurally related molecules to construct predictive models.

This guide details a systematic workflow for the in silico evaluation of this compound derivatives, starting with QSAR to understand the relationship between chemical structure and biological activity, followed by molecular docking to predict binding affinities and modes of interaction with specific protein targets, and culminating in ADMET prediction to assess the drug-like properties of the compounds.

Methodologies for In Silico Bioactivity Prediction

A robust in silico workflow for predicting the bioactivity of novel compounds like this compound derivatives involves a multi-step process. This process begins with the generation of a dataset of related compounds with known biological activities, followed by the application of various computational models to predict the activities of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity.[1][9] These models are instrumental in predicting the activity of novel compounds and in designing new molecules with enhanced therapeutic properties.

-

Dataset Selection: A dataset of indole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. The data is typically divided into a training set for model development and a test set for model validation.[1]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like Dragon or Gaussian.[1] These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

-

Model Development: Multiple Linear Regression (MLR) or other machine learning algorithms are employed to establish a mathematical relationship between the calculated descriptors and the biological activity of the compounds in the training set.[1]

-

Model Validation: The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred) are calculated to evaluate the model's robustness and predictive ability.[10][11][12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] This method is crucial for understanding the molecular basis of drug-receptor interactions and for virtual screening of compound libraries.

-

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The ligand structures, including this compound derivatives, are drawn and optimized using chemical drawing software.

-

Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction methods.

-

Docking Simulation: Docking software, such as AutoDock or Schrödinger, is used to place the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose.[13]

-

Analysis of Results: The docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. The docking scores are used to rank the compounds based on their predicted binding affinity.[6][7]

ADMET Prediction

ADMET prediction involves the computational assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity properties.[14][15] These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[16][17]

-

Input Data: The 2D or 3D structures of the this compound derivatives are used as input.

-

Prediction Software: Online tools and software packages like SwissADME, PreADMET, or ADMETlab are utilized to calculate various ADMET-related properties.[14][15]

-

Parameter Analysis: The predicted parameters are analyzed to assess the drug-likeness of the compounds. Key parameters include:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

Potential Bioactivities and Signaling Pathways

Based on studies of structurally related indole carbohydrazide derivatives, several potential biological targets and signaling pathways can be hypothesized for this compound compounds.

Anticancer Activity via Tubulin Inhibition

Several indole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have suggested that these compounds often bind to the colchicine binding site on β-tubulin.[6][7]

Anti-angiogenic Activity via VEGFR-2 Inhibition

Some indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[8] Inhibition of VEGFR-2 blocks downstream signaling cascades, thereby preventing endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.

Data Presentation

The quantitative data generated from in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Illustrative QSAR Data for a Series of Indole Derivatives

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |

| Indole-A | 0.5 | 0.6 | -0.1 |

| Indole-B | 1.2 | 1.1 | 0.1 |

| Indole-C | 0.8 | 0.9 | -0.1 |

| ... | ... | ... | ... |

Table 2: Illustrative Molecular Docking Results against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Indole-7-CH-D1 | -8.5 | TYR224, LYS352 | 2 |

| Indole-7-CH-D2 | -9.2 | CYS241, THR179 | 3 |

| Indole-7-CH-D3 | -7.9 | VAL318, ALA316 | 1 |

| ... | ... | ... | ... |

Table 3: Illustrative ADMET Prediction for this compound Derivatives

| Compound | MW | LogP | H-bond Donors | H-bond Acceptors | BBB Permeant | GI Absorption |

| Indole-7-CH-D1 | 350.4 | 3.2 | 2 | 4 | Yes | High |

| Indole-7-CH-D2 | 412.5 | 4.1 | 3 | 5 | No | High |

| Indole-7-CH-D3 | 388.2 | 3.8 | 2 | 4 | Yes | High |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion

This technical guide has outlined a robust in silico framework for the prediction of the bioactivity of this compound and its derivatives. By leveraging computational methods such as QSAR, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses regarding the potential therapeutic applications of this class of compounds. The provided protocols and visualizations serve as a practical resource for initiating and conducting these predictive studies, ultimately accelerating the discovery and development of novel indole-based therapeutics. The subsequent experimental validation of the most promising in silico hits is a critical next step in the drug discovery pipeline.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]

- 11. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Exploring the Chemical Space of 7-Substituted Indole Hydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its diverse derivatives, 7-substituted indole hydrazides have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the chemical space of these molecules, focusing on their synthesis, biological evaluation, and underlying mechanisms of action.

Synthetic Strategies for 7-Substituted Indole Hydrazides

The construction of 7-substituted indole hydrazides typically involves a multi-step synthetic sequence. A common and versatile approach is the Fischer indole synthesis, which allows for the introduction of various substituents at the 7-position of the indole ring.

General Synthetic Workflow

The synthesis generally commences with a suitably substituted aniline, which undergoes diazotization followed by a Japp-Klingemann reaction to yield a phenylhydrazone. Subsequent cyclization under acidic conditions, characteristic of the Fischer indole synthesis, affords the 7-substituted indole core. The ester functional group, often introduced at the 2 or 3-position, is then converted to the corresponding hydrazide.

Initial Toxicity Assessment of 1H-Indole-7-Carbohydrazide: A Preliminary Hazard and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary hazard assessment of 1H-indole-7-carbohydrazide based on currently available public data, which is limited. It also outlines general experimental protocols for a comprehensive initial toxicity assessment. The information herein is intended for guidance and should not substitute for empirical testing and thorough evaluation by qualified professionals.

Introduction

This compound belongs to the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of indole and its isosteres are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Given the therapeutic interest in indole-based molecules, a thorough understanding of their toxicity profile is critical for any potential drug development pipeline.

This guide summarizes the known hazard information for this compound and provides a framework of standard methodologies for conducting an initial toxicity assessment for a novel compound of this nature.

Hazard Identification and Data Presentation

Currently, detailed toxicological studies for this compound are not extensively available in the public domain. The primary source of information is the Material Safety Data Sheet (MSDS). The data indicates that the compound is an irritant and may be harmful upon exposure.[4]

Summary of Known Hazards

The following table summarizes the qualitative hazard data derived from the MSDS for this compound.[4]

| Hazard Type | Description | Target Organs | Safety Phrases |

| Eye Contact | Causes eye irritation. | Eyes | S 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] |

| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin. | Skin | S 37/39: Wear suitable gloves and eye/face protection.[4] |

| Inhalation | Causes respiratory tract irritation. May be harmful if inhaled. | Respiratory system | Avoid breathing dust, mist, or vapor.[4] |

| Ingestion | May cause irritation of the digestive tract. May be harmful if swallowed. | Digestive Tract | N/A |

| Chronic Exposure | No information found. | N/A | N/A |

Physicochemical and Handling Information

| Property | Value / Instruction |

| Appearance | White solid[4] |

| CAS Number | 321309-24-4 |

| Chemical Stability | Stable under normal temperatures and pressures. Air sensitive.[4] |

| Incompatibilities | Strong oxidizing agents.[4] |

| Storage | Store in a tightly closed container in a dry, refrigerated (below 4°C/39°F), and inert atmosphere.[4] |

| Handling | Use adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[4] |

General Experimental Protocols for Initial Toxicity Assessment

For a novel compound like this compound, a tiered approach to toxicity testing is recommended, starting with in vitro assays before proceeding to in vivo studies.[5][6]

In Vitro Cytotoxicity Assay

This assay is a primary screening tool to determine the concentration at which a substance produces a toxic effect on cultured cells.[7][8]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cell viability.

-

Cell Lines: A panel of cell lines should be used, including human-derived cells relevant to potential target organs (e.g., HepG2 for liver, HEK293 for kidney) and a non-cancerous cell line (e.g., MRC-5).

-

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][10][11]

-

Objective: To evaluate the ability of the compound to induce mutations in histidine-requiring strains of Salmonella typhimurium.[10]

-

Strains: A minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) should be used to detect different types of mutations.

-

Methodology (Plate Incorporation Method):

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[9]

-

Preparation: Add the test compound at several concentrations, the bacterial tester strain, and either the S9 mix or a buffer to molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

-

In Vivo Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[12][13]

-

Objective: To identify a dose that causes evident toxicity but not mortality, allowing for classification of the substance.

-

Species: The rat is the preferred rodent species.[12]

-

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the next dose for another single animal (higher or lower). This continues until the dose for the main study is identified.[12]

-

Main Study: A group of 5 animals (typically female) is dosed at the selected starting dose (fixed doses are 5, 50, 300, 2000, or 5000 mg/kg).[12]

-

Administration: The test substance is administered orally by gavage. Animals are fasted prior to dosing.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[12]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Endpoint: The study allows for the classification of the substance into a hazard category based on the observed toxicity at specific dose levels, avoiding the use of death as the primary endpoint.

-

Mandatory Visualizations

The following diagrams illustrate generalized workflows for toxicity assessment.

Conclusion

The available data on this compound is insufficient to perform a comprehensive toxicity assessment. The Material Safety Data Sheet indicates that it should be handled as an irritant and a potentially harmful substance. For any further development, a systematic evaluation of its toxicological properties is imperative. The experimental protocols outlined in this guide, including in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies, represent a standard initial workflow for characterizing the safety profile of such a novel chemical entity. The results from these studies would be essential for making informed decisions regarding the continued development and potential therapeutic application of this compound.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 6. criver.com [criver.com]

- 7. kosheeka.com [kosheeka.com]

- 8. news-medical.net [news-medical.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthetic Routes for Regioselective 7-Functionalization of Indoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of the C7-position of indoles, a crucial synthetic transformation for the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] The inherent electronic properties of the indole ring favor electrophilic substitution and metalation at the C2 and C3 positions, making direct functionalization at the C7-position a significant challenge.[1][3] This guide focuses on transition-metal-catalyzed, directing-group-assisted strategies that have emerged as powerful tools to overcome this challenge, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[1][2]

Introduction to C7-Functionalization Strategies

The selective functionalization of the indole C7-position is primarily achieved through the installation of a directing group (DG) on the indole nitrogen. This group coordinates to a transition metal catalyst, directing the C-H activation and subsequent functionalization to the adjacent C7-position.[4][5] The choice of the directing group and the catalytic system is crucial for achieving high yields and regioselectivity. This document outlines protocols for some of the most effective methods, including rhodium-catalyzed alkenylation, palladium-catalyzed arylation, ruthenium-catalyzed amidation, and a transition-metal-free borylation approach.

Key Synthetic Strategies Overview

Below is a logical workflow illustrating the general approach to regioselective C7-functionalization of indoles using a directing group strategy.

Caption: General workflow for the regioselective C7-functionalization of indoles.

Data Presentation: Comparison of C7-Functionalization Methods

The following tables summarize quantitative data for various C7-functionalization reactions, providing a comparative overview of different catalytic systems, directing groups, and the scope of the transformation.

Table 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles

This method utilizes a rhodium catalyst and an N-pivaloyl directing group for the olefination of indoles with various acrylates, styrenes, and vinyl sulfones.[1][6]

| Entry | Indole Substrate | Alkene Coupling Partner | Catalyst System | Yield (%) | Ref. |

| 1 | N-Pivaloylindole | Methyl acrylate | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 85 | [3] |

| 2 | 5-Methoxy-N-pivaloylindole | Styrene | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 78 | [6] |

| 3 | 4-Chloro-N-pivaloylindole | n-Butyl acrylate | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 92 | [6] |

| 4 | N-Pivaloylindole | Vinyl phenyl sulfone | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 75 | [6] |

Table 2: Palladium-Catalyzed C7-Arylation of N-Phosphinoylindoles

This approach employs a palladium catalyst in conjunction with an N-P(O)tBu₂ directing group for the arylation of indoles with arylboronic acids.[4][7]

| Entry | Indole Substrate | Arylboronic Acid | Catalyst System | Ligand | Yield (%) | Ref. |

| 1 | N-P(O)tBu₂-indole | Phenylboronic acid | Pd(OAc)₂ | Pyridine | 82 | [7] |

| 2 | 5-Fluoro-N-P(O)tBu₂-indole | 4-Tolylboronic acid | Pd(OAc)₂ | Pyridine | 75 | [7] |

| 3 | N-P(O)tBu₂-indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Pyridine | 88 | [7] |

| 4 | 6-Methyl-N-P(O)tBu₂-indole | 3-Chlorophenylboronic acid | Pd(OAc)₂ | Pyridine | 65 | [7] |

Table 3: Ruthenium-Catalyzed C7-Amidation of N-Pivaloylindoles

This protocol describes the amidation of indoles at the C7-position using a ruthenium catalyst and dioxazolones as the aminating source.[8]

| Entry | Indole Substrate | Dioxazolone | Catalyst System | Yield (%) | Ref. |

| 1 | N-Pivaloylindole | 4-Phenyldioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 78 | [8] |

| 2 | 5-Bromo-N-pivaloylindole | 4-Benzyldioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 65 | [8] |

| 3 | N-Pivaloylindole | 4-(4-Chlorophenyl)dioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 82 | [8] |

| 4 | 3-Methyl-N-pivaloylindole | 4-Methyldioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 71 | [8] |

Table 4: Metal-Free C7-Borylation of N-Pivaloylindoles

This method provides a transition-metal-free route to 7-borylated indoles using boron tribromide (BBr₃), with the pivaloyl group acting as the directing group.[2][9]

| Entry | Indole Substrate | Borylation Reagent | Quenching Agent | Yield (%) | Ref. |

| 1 | N-Pivaloylindole | BBr₃ | Pinacol | 92 | [9] |

| 2 | 5-Chloro-N-pivaloylindole | BBr₃ | Pinacol | 85 | [9] |

| 3 | N-Pivaloylindole | BBr₃ | Neopentyl glycol | 88 | [2] |

| 4 | 6-Bromo-N-pivaloylindole | BBr₃ | Pinacol | 79 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Installation of the N-Pivaloyl Directing Group

This protocol describes a general procedure for the N-pivaloylation of indoles.

Materials:

-

Indole (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Pivaloyl chloride (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add pivaloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-pivaloylindole.

Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole

This protocol is adapted from the work of Ma and coworkers.[3]

Caption: Workflow for Rh-catalyzed C7-alkenylation.

Materials:

-

N-Pivaloylindole (1.0 equiv)

-

Alkene (e.g., methyl acrylate, 2.0 equiv)

-

[Cp*RhCl₂]₂ (4 mol%)

-

AgNTf₂ (16 mol%)

-

Cu(OAc)₂·H₂O (2.1 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To an oven-dried Schlenk tube, add N-pivaloylindole, [Cp*RhCl₂]₂, AgNTf₂, and Cu(OAc)₂·H₂O.

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous and degassed CH₂Cl₂ via syringe, followed by the alkene.

-

Seal the tube and heat the reaction mixture at 80 °C for 36 hours.

-

After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C7-alkenylated N-pivaloylindole.